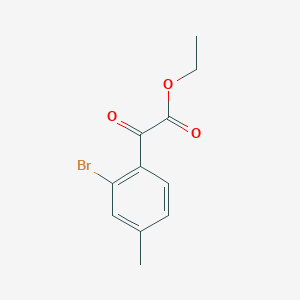
N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group and the amine functionality make this compound potentially interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
N-alkylation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Could be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Lacks the ethyl group, which may affect its reactivity and applications.
N-ethyl-1-methyl-3-(methylthio)-1H-pyrazol-5-amine: Contains a methylthio group instead of a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both the trifluoromethyl group and the amine functionality. This combination can impart distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C7H10F3N3 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
N-ethyl-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H10F3N3/c1-3-11-6-4-5(7(8,9)10)12-13(6)2/h4,11H,3H2,1-2H3 |
InChI-Schlüssel |
MXROYXDOOHQYRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=NN1C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)


![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)





![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)



